Eletriptan N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eletriptan is a second-generation triptan drug developed by Pfizer Inc for the treatment of migraine headaches . It is used to treat acute migraine headaches in adults . It belongs to the group of medicines called triptans .

Molecular Structure Analysis

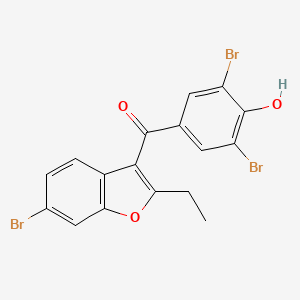

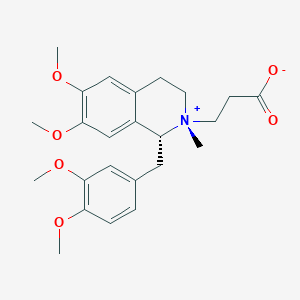

Eletriptan N-Oxide contains a total of 57 bonds; 31 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 positively charged N, 1 quaternary N, 1 sulfone .Chemical Reactions Analysis

Eletriptan is a selective 5-hydroxytryptamine 1B/1D receptor agonist . It has also been shown to inhibit trigeminal nerve activity .Physical And Chemical Properties Analysis

Eletriptan has a molecular weight of 382.519 and a chemical formula of C22H26N2O2S . More detailed physical and chemical properties could not be found in the available resources.科学的研究の応用

Nanosensor Development for Eletriptan Detection : Kaya et al. (2019) developed highly sensitive carbon-based nanohybrid sensors for the determination of Eletriptan. These sensors exhibited significant enhancement in the oxidation peak current of Eletriptan, making them effective for drug analysis in tablets (Kaya et al., 2019).

Craniovascular Selectivity in Treatment of Migraine : Humphrey et al. (2000) studied the craniovascular selectivity of Eletriptan and its therapeutic efficacy in migraine treatment. Eletriptan was found to induce concentration-dependent contractions in meningeal artery, coronary artery, and saphenous vein, with a higher potency in the meningeal artery (Humphrey, Fenvik, & Salonen, 2000).

Pharmacological Analysis of Eletriptan : Van den Broek et al. (2000) compared the contractile effects of Eletriptan and Sumatriptan on human isolated blood vessels. The study highlighted the cranioselectivity of Eletriptan in coronary arteries and its mediated effects via the 5-HT(1B) receptor (Van den Broek et al., 2000).

Synthesis and Characterization of Eletriptan Hydrobromide Impurities : Madasu et al. (2012) identified and characterized major impurities in the synthesis of Eletriptan hydrobromide, using various spectroscopic techniques. This study is crucial for the synthesis of highly pure Eletriptan-related compounds (Madasu et al., 2012).

Safety and Efficacy in Migraine Treatment : Takiya et al. (2006) reviewed the safety and clinical efficacy of Eletriptan in treating acute migraines. The drug was found to be rapidly absorbed, with a high safety and tolerability profile, and superior efficacy compared to other serotonin agonists (Takiya, Piccininni, & Kamath, 2006).

Genotoxic Potential of Eletriptan : Çayır et al. (2020) investigated the genotoxic potential of Eletriptan using the cytokinesis-block micronucleus assay and comet assay. The study suggested that Eletriptan is non-cytotoxic but may have weak genotoxicity at higher concentrations (Çayır, Cobanoglu, & Coşkun, 2020).

Investigational Study on Eletriptan Hydrobromide : Kumar et al. (2012) conducted an investigational study on the formation of methoxy derivative and other impurities during the optimization of Eletriptan hydrobromide, aiming at the development of an efficient process for its commercial production (Kumar et al., 2012).

作用機序

Eletriptan binds with high affinity to 5-HT1B, 5-HT1D and 5-HT1F receptors, has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A and 5-HT6 receptors . It is believed to reduce swelling of the blood vessels surrounding the brain, which is associated with the head pain of a migraine attack .

Safety and Hazards

Eletriptan should not be used if you have ever had heart disease, coronary artery disease, blood circulation problems, Wolff-Parkinson-White syndrome, uncontrolled high blood pressure, severe liver disease, a heart attack or stroke . Side effects can include dizziness, drowsiness, nausea, or weakness .

将来の方向性

特性

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]methyl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-24(25)12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-28(26,27)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-,24?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXCIRSBRHOOJE-PHSANKKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217641-89-8 |

Source

|

| Record name | Eletriptan N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217641898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELETRIPTAN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RGQ9Y9CLH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

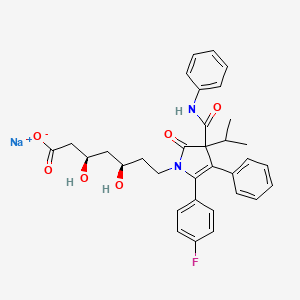

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)

![4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide](/img/structure/B601617.png)